Cucurbituril
Overview
Description
Cucurbiturils (CBn) are a young family of molecular containers in supramolecular chemistry, capable of forming stable complexes with a wide range of guests. Their discovery has led to significant growth in understanding their synthesis, molecular recognition properties, and applications ranging from sensing to drug delivery (Assaf & Nau, 2015).
Synthesis Analysis
The synthesis of cucurbiturils involves the acid-catalyzed condensation of glycoluril and formaldehyde. Research has delved into optimizing the yields of isolated cucurbit[n]urils by examining a range of reaction conditions, including acid type and concentration, reactant concentrations, and temperature. This has provided insights into the mechanism of formation and the identification of individual cucurbit[n]urils using techniques such as ESMS and NMR (Day et al., 2001).
Molecular Structure Analysis
Cucurbiturils are characterized by their rigid hydrophobic cavity and two identical carbonyl fringed portals. They belong to a family of molecular container hosts that demonstrate superior molecular recognition properties in aqueous media. The discussion on cucurbit[n]uril-based coordination chemistry highlights the progress in understanding these macrocyclic compounds, from simple to complicated architectures, and their role in hybrid porous solids (Ni et al., 2013).
Chemical Reactions and Properties
Cucurbiturils participate in various supramolecular assemblies, including molecular machines and switches based on rotaxanes, large cavity and channel structures, and interactions with biomolecules like DNA. These assemblies leverage the unique properties of cucurbiturils for mechanical interlocking and binding versatility (Kim, 2002).
Physical Properties Analysis
The synthesis and recognition properties of cucurbit[n]uril homologues such as CB[5], CB[6], CB[7], CB[8], and CB[10] have been well-documented. The molecular recognition capabilities of these homologues have led to a deeper understanding of the mechanism of CB[n] formation, involving both chain-growth and step-growth polymerization processes (Isaacs, 2011).
Chemical Properties Analysis
Cucurbiturils have shown promise as supramolecular catalysts, facilitating a variety of reactions such as photoreaction, solvolysis, oxidation, and bromination. Their polar portals and non-polar cavity enable the binding of a wide range of guests with different shapes and electronic structures, making them attractive for catalysis (Funk & Schatz, 2019).
Scientific Research Applications
1. Supramolecular Chemistry
Cucurbiturils are known for their remarkable guest binding behavior, making them useful in supramolecular chemistry. They offer a wide range of applications, including the formation of host-guest complexes, which are pivotal in fluorescence spectroscopy, catalysis, and nanotechnology. Their peculiar properties, such as solubility challenges and the ability to form complexes with various molecules, have been a subject of extensive research (You et al., 2019).
2. Biocompatibility and Safety Assessment
Studies on cucurbiturils have focused on their biocompatibility, especially in the context of their interactions with blood cells. Research has demonstrated that cucurbiturils are fairly safe organic molecules and can be used in concentrations up to 0.3 mM without cytotoxic effects. This makes them suitable for applications in drug delivery systems and clinical practices (Aktanova et al., 2021).
3. Water Treatment Applications
Cucurbituril's potential as a sorbent for removing reactive dyes from wastewaters has been investigated. Their solubility properties play a crucial role in determining their effectiveness as sorbents. However, their limited solubility in water makes them less feasible for wastewater treatment unless they can be covalently fixed onto a support material (Karcher et al., 2001).
4. Sensor Development and Catalysis
Cucurbiturils have applications in creating devices and sensors due to spectral effects associated with the formation and dissociation of inclusion complexes. They are also used as catalysts to control the rate and selectivity of chemical reactions. For instance, their application in photoaddition reactions and [3+2]cycloaddition reactions mediated by the CB cavity has been explored (Parvari et al., 2011).
5. Environmental and Analytical Chemistry
Cucurbiturils have found applications in analytical chemistry and environmental remediation science. Their unique properties, such as diverse cavity sizes and multi-mode binding mechanisms, make them valuable in addressing environmental chemistry issues and specific routine analysis procedures (Cicolani et al., 2020).
6. Supramolecular Catalysis
The unique molecular recognition properties of cucurbiturils are utilized in supramolecular catalysis, covering both photochemical reactions and thermal transformations. Their ability to tailor substrates for such catalysis is a significant aspect of their applications (Pemberton et al., 2012).
Safety And Hazards
Future Directions
Cucurbiturils have been rapidly developing to encompass diverse medicinal applications, including drug formulation and delivery, controlled drug release, and sensing for bioanalytical purposes . The development of supramolecular polymers will not only change the way we live and work but also exert significant influence on scientific research .
properties
IUPAC Name |
3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N24O12/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63/h13-24H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBXTPRURXJCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317823 | |
Record name | Cucurbituril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
996.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cucurbituril | |
CAS RN |
80262-44-8 | |
Record name | Cucurbituril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80262-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbit(6)uril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080262448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cucurbituril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,14H,17H-2,16:3,15-Dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,15,16,17a,18a,19a,20a,21a,22a,23a,24a,25a,26a-tetracosaazabis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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